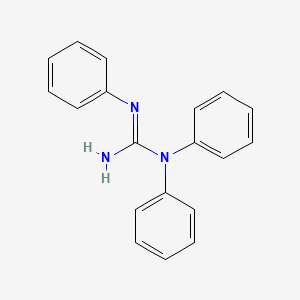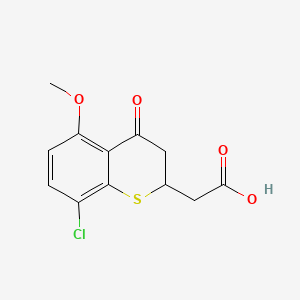
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is a complex compound that combines the properties of an amine, a fatty acid, and an organophosphate. This unique combination allows it to exhibit a wide range of chemical behaviors and applications, making it a valuable compound in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . Triethyl phosphate is synthesized by reacting phosphorus oxychloride with ethanol .
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. For example, ethylenediamine is produced by the reaction of ammonia with ethylene dichloride[4][4]. Stearic acid is obtained through the saponification of triglycerides found in animal fats and vegetable oils . Triethyl phosphate is manufactured by the esterification of phosphoric acid with ethanol .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The carbonyl group in octadecanoic acid can be reduced to form alcohols.
Substitution: Triethyl phosphate can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the amine component.
Reduction: Alcohol derivatives of the fatty acid component.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.
Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar amine structure but lacks the fatty acid and phosphate components.
Stearic Acid: Similar fatty acid structure but lacks the amine and phosphate components.
Triethyl Phosphate: Similar phosphate structure but lacks the amine and fatty acid components.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is unique due to its combination of amine, fatty acid, and phosphate functionalities, allowing it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone.
Propiedades
| 68478-72-8 | |
Fórmula molecular |
C28H64N3O6P |
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
InChI |
InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
Clave InChI |
NAMSZKAJBKTQTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)



![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
